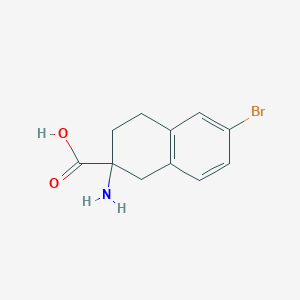

Ácido 2-amino-1,2,3,4-tetrahidro-6-bromo-2-naftalenocarboxílico

Descripción general

Descripción

2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño de péptidos terapéuticos

El compuesto en cuestión está estructuralmente relacionado con el ácido 1,2,3,4-tetrahidroisoquinolina-3-carboxílico (Tic), que es conocido por su papel en el diseño de péptidos terapéuticos . Actúa como un análogo conformacionalmente restringido de la fenilalanina, a menudo dando como resultado un aumento de la biodisponibilidad, la selectividad y la potencia de los fármacos basados en péptidos. La porción de bromo-naftaleno podría potencialmente mejorar estas propiedades al aumentar las interacciones moleculares con los objetivos biológicos.

Optimización del inhibidor enzimático

Los derivados de Tic, incluidos aquellos con una estructura de naftaleno, son motivos centrales en los inhibidores de enzimas a medida . La adición de un átomo de bromo puede ser crucial para el ajuste fino de la actividad inhibitoria, ya que puede estar involucrado en la unión halógena, que es una interacción no covalente fuerte que puede influir significativamente en la afinidad de unión.

Desarrollo de ligandos receptores

Compuestos como el ácido 2-amino-1,2,3,4-tetrahidro-6-bromo-2-naftalenocarboxílico son potentes ligandos receptores debido a sus características conformacionales únicas . El anillo de naftaleno bromado podría interactuar con puntos calientes específicos dentro de los sitios de unión del receptor, lo que lleva al desarrollo de ligandos altamente selectivos.

Análogos de productos naturales

La complejidad estructural y la presencia de un átomo de bromo hacen de este compuesto un candidato adecuado para la síntesis de análogos de productos naturales . Estos análogos pueden imitar la actividad biológica de los compuestos naturales, pero con propiedades mejoradas, como la estabilidad o la toxicidad reducida.

Síntesis de compuestos heterocíclicos

Este compuesto puede servir como intermedio en la síntesis de compuestos heterocíclicos biológicamente activos . El átomo de bromo en el anillo de naftaleno puede sufrir varias reacciones orgánicas, proporcionando una vía versátil para la construcción de heterociclos complejos.

Aplicaciones farmacológicas

La estructura única del compuesto, que incorpora tanto la funcionalidad de aminoácido como la de naftaleno, abre una amplia gama de aplicaciones farmacológicas . Podría usarse en la síntesis de moléculas con actividad potencial contra trastornos neurodegenerativos, patógenos infecciosos y otras enfermedades donde los derivados de isoquinolina han demostrado ser prometedores .

Mecanismo De Acción

Target of Action

Many compounds similar to “2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid”, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets of this compound.

Mode of Action

The exact mode of action of “2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid” is unknown. Similar compounds have been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, and likely induce their release as well .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have shown various biologically vital properties .

Actividad Biológica

2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid (CAS No. 659736-91-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C11H12BrNO2, with a molecular weight of 270.12 g/mol. This compound has been explored for various therapeutic applications, particularly in the context of enzyme inhibition and its effects on biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrNO2 |

| Molecular Weight | 270.12 g/mol |

| CAS Number | 659736-91-1 |

| Density | Not specified |

| Melting Point | Not specified |

Enzyme Inhibition

Research indicates that 2-amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid exhibits inhibitory activity against various enzymes. In a study profiling multiple compounds for their biological activities, it was noted that this compound could interact with enzymes involved in metabolic processes. Specifically, it has shown potential as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for type 2 diabetes treatment .

Toxicological Studies

A comprehensive analysis of the compound's toxicity was conducted as part of the ToxCast program, which evaluates the biological effects of thousands of chemicals. The compound was included in assays measuring its impact on cholinesterase and cytochrome P450 enzymes, revealing that it could modulate these critical pathways . The findings suggest that while the compound has therapeutic potential, its safety profile needs careful evaluation.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. For instance, structural analogs have been tested against various bacterial strains and fungi, showing varying degrees of efficacy. These studies are crucial for understanding the broader implications of this compound in treating infections .

Case Studies and Research Findings

- DPP-IV Inhibition : A study published in MDPI highlighted the structure-activity relationship (SAR) of DPP-IV inhibitors where 2-amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid was evaluated alongside other compounds. The results indicated that modifications at specific positions on the naphthalene ring could enhance inhibitory potency against DPP-IV .

- Enzymatic Assays : In a profiling study involving over 900 chemicals, this compound was assessed for its effects on various enzymatic activities. It was found to have a moderate inhibitory effect on certain kinases and phosphatases, suggesting potential applications in cancer therapy where these enzymes play pivotal roles .

- Antimicrobial Testing : A recent investigation into the antimicrobial properties of naphthalene derivatives included this compound as part of a broader screening process. The results showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBZJDQUTPFAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1C=C(C=C2)Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722498 | |

| Record name | 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659736-91-1 | |

| Record name | 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.